2-Amino-3-oxobutanoicacidhydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H8ClNO3 |
|---|---|
Molecular Weight |
153.56 g/mol |
IUPAC Name |
2-amino-3-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C4H7NO3.ClH/c1-2(6)3(5)4(7)8;/h3H,5H2,1H3,(H,7,8);1H |
InChI Key |
DIEDNMSXIBAJPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Foundational Aspects of 2 Amino 3 Oxobutanoicacidhydrochloride Research
Chemical Significance within α-Amino Ketone and α-Keto Acid Derivatives
2-Amino-3-oxobutanoic acid hydrochloride holds a unique position in organic chemistry as it embodies the structural features of both α-amino ketones and β-keto acids (a subset of keto acids). np-mrd.orgymdb.ca This dual functionality is the source of its chemical reactivity and biological importance.
As an α-Amino Ketone Derivative: The α-amino ketone motif is a valuable structural unit in synthetic and medicinal chemistry. These bifunctional compounds serve as versatile building blocks for constructing more complex molecules, including nitrogen-containing heterocyclic compounds. Enantiomerically pure α-amino ketones are particularly sought after for the synthesis of natural products and for pharmacological research. The presence of both an amine and a ketone group in close proximity allows for a wide range of chemical transformations.
As a Keto Acid Derivative: Keto acids are organic compounds containing both a carboxylic acid and a ketone group. nih.gov α-Keto acids are especially crucial in biochemistry, playing central roles in major metabolic pathways like the Krebs cycle and glycolysis. They often serve as intermediates in the synthesis and degradation of amino acids through processes like transamination and oxidative deamination. 2-Amino-3-oxobutanoic acid is specifically a β-keto acid, which is known to be susceptible to decarboxylation. nih.gov This reactivity is fundamental to its role in metabolism, where it is enzymatically converted to glycine (B1666218) and acetyl-CoA. nih.gov The hydrochloride salt provides a stabilized version of this otherwise transient molecule, allowing researchers to study its properties and potential applications.
| Classification | Significance |
|---|---|
| L-alpha-amino acid | A fundamental building block in biochemistry, though non-proteinogenic. ymdb.cadrugbank.com |
| Alpha-amino ketone | A valuable motif in synthetic organic chemistry and medicinal chemistry. np-mrd.org |
| Beta-keto acid | A reactive intermediate in metabolic pathways, prone to decarboxylation. nih.govymdb.ca |
Interdisciplinary Research Relevance and Scope
The study of 2-amino-3-oxobutanoic acid hydrochloride extends across several scientific disciplines, primarily due to the biological significance of its parent compound.
Biochemistry and Enzymology: The primary relevance of this compound lies in its role as a metabolic intermediate. It is the product of threonine degradation, formed by the enzyme L-threonine dehydrogenase. nih.gov It is subsequently cleaved by 2-amino-3-ketobutyrate CoA ligase into glycine and acetyl-CoA. nih.gov Research in this area focuses on understanding the kinetics and mechanisms of these enzymes and the regulation of the threonine metabolic pathway. The instability of 2-amino-3-ketobutyrate, which has a half-life that varies with pH, is a key aspect of these studies. nih.gov The hydrochloride salt serves as a stable standard for developing assays and studying these enzymatic processes.
Metabolic Medicine: As an intermediate in amino acid metabolism, the study of 2-amino-3-oxobutanoic acid is relevant to understanding certain metabolic disorders. nih.govhmdb.ca For instance, its metabolism is connected to pathways such as glycine, serine, and threonine metabolism, and disruptions in these pathways can lead to various health issues. nih.gov Research using stable forms of metabolites like the hydrochloride salt can aid in elucidating the biochemical basis of such conditions.
Synthetic and Chemical Biology: In the field of chemical biology, stabilized intermediates like 2-amino-3-oxobutanoic acid hydrochloride can be used as chemical probes to study enzyme active sites and reaction mechanisms. The three-dimensional structure of 2-amino-3-ketobutyrate CoA ligase has been solved with its substrate intermediate bound, providing detailed insights into its catalytic mechanism. nih.gov In synthetic chemistry, the compound represents a chiral building block with potential for creating complex, biologically active molecules. Its dual functionality as both an amino acid and a ketone makes it an intriguing target for developing new synthetic methodologies.
Synthetic Methodologies and Chemical Transformations of 2 Amino 3 Oxobutanoicacidhydrochloride
Synthetic Methodologies for 2-Amino-3-oxobutanoicacidhydrochloride
The chemical synthesis of 2-amino-3-oxobutanoic acid hydrochloride presents unique challenges due to the presence of multiple functional groups. Several strategies have been explored, focusing on the construction of the α-amino-β-keto acid backbone and subsequent salt formation.
Established Synthetic Routes and Optimization Strategies
While a universally established, high-yield synthetic route for 2-amino-3-oxobutanoic acid hydrochloride is not extensively documented in readily available literature, general methods for the synthesis of α-amino acids can be adapted. One potential pathway involves the amination of an appropriate β-keto acid precursor. For instance, the bromination of 3-oxobutanoic acid at the α-position, followed by nucleophilic substitution with an amine source and subsequent hydrolysis, could theoretically yield the desired amino acid. The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.
Optimization of such a route would involve careful selection of reagents and reaction conditions to maximize the yield and minimize side reactions, such as over-bromination or self-condensation of the β-keto acid. The choice of amine source (e.g., ammonia (B1221849), or a protected amine equivalent) and the conditions for the nucleophilic substitution are critical for the success of this approach.
Another conceptual approach is the Strecker synthesis, a well-established method for α-amino acid synthesis. This would involve the reaction of an α-keto aldehyde, such as 2-oxopropanal, with ammonia and hydrogen cyanide, followed by hydrolysis of the resulting α-aminonitrile. However, the stability and availability of the required α-keto aldehyde precursor would be a significant consideration.
Design and Synthesis of Precursors and Intermediates
A potentially valuable intermediate for the synthesis is a 2-oxyimino-3-oxobutyric acid derivative. A patented method describes the production of 2-substituted oxyimino-3-oxobutyric acids by reacting a tert-butyl 2-substituted oxyimino-3-oxobutyrate with a hydrogen halide in an anhydrous organic solvent. google.com For example, tert-butyl 2-methoxyimino-3-oxobutyrate can be treated with hydrogen chloride in methylene (B1212753) chloride to yield 2-methoxyimino-3-oxobutyric acid. google.com Subsequent reduction of the oxime group to an amine would lead to the desired 2-amino-3-oxobutanoic acid.
The design of these precursors often involves protecting group strategies to prevent unwanted side reactions. For example, the carboxylic acid functionality might be protected as an ester during the amination step to prevent interference from its acidic proton.
Synthesis of Analogs and Structurally Related Compounds
The synthesis of analogs of 2-amino-3-oxobutanoic acid hydrochloride allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.
Derivatization Strategies for this compound Analogs
Derivatization of 2-amino-3-oxobutanoic acid can be achieved by modifying its functional groups: the amino group, the carboxylic acid group, and the keto group.
N-Acylation: The amino group can be acylated using various acylating agents (e.g., acid chlorides, anhydrides) to introduce different substituents. This is a common strategy to modify the properties of amino acids.
Esterification: The carboxylic acid group can be esterified to produce a range of ester analogs. A general procedure for the preparation of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol (B129727) in the presence of trimethylchlorosilane. nih.gov
Ketone Modification: The keto group can undergo reactions typical of ketones, such as reduction to a hydroxyl group or reaction with nucleophiles to form more complex structures.
These derivatization strategies provide a versatile toolkit for creating a library of analogs for further investigation.
Multicomponent Reaction Approaches for Related α-Amino Ketone Systems
Multicomponent reactions (MCRs) offer an efficient approach to the synthesis of complex molecules, including α-amino ketone systems, in a single step. While specific MCRs for the direct synthesis of 2-amino-3-oxobutanoic acid are not prominently reported, general MCRs for α-amino ketones can be considered for the synthesis of related structures.
For instance, variations of the Ugi or Passerini reactions, which involve the combination of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, could potentially be adapted to generate complex α-acylamino carboxamides with a similar backbone. The challenge would lie in the selection of appropriate starting materials that would lead to the desired α-amino ketone functionality after a subsequent deprotection or transformation step.
Chemical Reactivity and Mechanistic Investigations of this compound
The chemical reactivity of 2-amino-3-oxobutanoic acid is dictated by the interplay of its three functional groups. The hydrochloride salt form influences the reactivity of the amino and carboxyl groups.
In biological systems, L-2-amino-3-oxobutanoic acid is known to be an intermediate in glycine (B1666218) and serine metabolism and is a breakdown product from glycine. umaryland.edu It can spontaneously decompose to aminoacetone. umaryland.edu This instability is a key aspect of its chemical reactivity.
Mechanistic investigations into its reactions would likely focus on:
Decarboxylation: Like other β-keto acids, 2-amino-3-oxobutanoic acid is susceptible to decarboxylation, especially upon heating. The presence of the α-amino group may influence the rate and mechanism of this process.
Reactions at the Carbonyl Group: The ketone functionality can undergo nucleophilic addition reactions. The proximity of the amino and carboxyl groups could lead to intramolecular reactions or influence the stereochemical outcome of intermolecular reactions.
Reactions involving the Amino Group: The amino group, once deprotonated from its hydrochloride salt form, can act as a nucleophile in various reactions.
Understanding the mechanistic details of these transformations is essential for controlling the chemical behavior of 2-amino-3-oxobutanoic acid hydrochloride and for designing new synthetic applications.
Nucleophilic and Electrophilic Reaction Pathways
The chemical character of 2-amino-3-oxobutanoic acid hydrochloride is defined by the interplay of its nucleophilic and electrophilic centers. The primary amino group, although protonated in the hydrochloride form, can be deprotonated to act as a potent nucleophile. The carbonyl group and the carboxylic acid moiety, on the other hand, present key electrophilic sites.
Nucleophilic Pathways:
The reactivity of the amino group is central to many synthetic transformations. Once deprotonated, the lone pair of electrons on the nitrogen can readily attack a variety of electrophiles.
Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides. This is a fundamental reaction for peptide synthesis and for the introduction of protecting groups.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, this reaction can be challenging to control, often resulting in over-alkylation. Reductive amination, a more controlled method, can also be employed.
Schiff Base Formation: The amino group can condense with aldehydes and ketones to form imines, also known as Schiff bases. These intermediates are valuable in various synthetic applications, including the formation of new carbon-carbon bonds.
The α-carbon of 2-amino-3-oxobutanoic acid can also exhibit nucleophilic character through the formation of an enolate. Under basic conditions, a proton can be abstracted from the α-carbon, generating a resonance-stabilized enolate ion. This enolate can then react with various electrophiles.
| Nucleophilic Center | Reagent Type | Product Type |
|---|---|---|
| Amino Group | Acyl Halide | Amide |
| Amino Group | Alkyl Halide | Secondary/Tertiary Amine |
| Amino Group | Aldehyde/Ketone | Imine (Schiff Base) |
| α-Carbon (via enolate) | Alkyl Halide | α-Alkylated product |
Electrophilic Pathways:
The carbonyl carbon of the ketone and the carboxylic acid are the primary electrophilic sites in the molecule.
Reduction of the Ketone: The ketone can be reduced to a secondary alcohol using various reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a new stereocenter.
Nucleophilic Addition to the Ketone: The carbonyl group is susceptible to attack by a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums) and cyanide, leading to the formation of new carbon-carbon bonds and cyanohydrins, respectively.
Esterification of the Carboxylic Acid: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). This is a common strategy for protecting the carboxylic acid functionality.
Amide Formation from the Carboxylic Acid: The carboxylic acid can be activated, for example with thionyl chloride to form an acyl chloride, which then readily reacts with amines to form amides.
| Electrophilic Center | Reagent Type | Product Type |
|---|---|---|
| Ketone Carbonyl | Reducing Agents (e.g., NaBH₄) | Secondary Alcohol |
| Ketone Carbonyl | Organometallic Reagents | Tertiary Alcohol |
| Carboxylic Acid Carbonyl | Alcohols (acid-catalyzed) | Ester |
| Carboxylic Acid Carbonyl | Amines (with activation) | Amide |
Stereochemical Considerations in Transformations
The presence of a chiral center at the α-carbon (C2) of 2-amino-3-oxobutanoic acid introduces significant stereochemical considerations in its chemical transformations. Reactions can proceed with retention, inversion, or racemization of this stereocenter, and new stereocenters can be created with varying degrees of diastereoselectivity.
The stereochemical outcome of a reaction at the α-carbon is highly dependent on the reaction mechanism. For instance, reactions that proceed through an Sₙ2 mechanism will result in an inversion of configuration. Conversely, reactions involving the formation of a planar enolate intermediate at the α-carbon can lead to racemization if the subsequent electrophilic attack can occur from either face with equal probability. However, the use of chiral reagents or catalysts can often induce facial selectivity, leading to the preferential formation of one stereoisomer.
Transformations involving the carbonyl group at C3 can also be stereoselective. The reduction of the ketone to a secondary alcohol, for example, creates a new stereocenter at C3. The diastereoselectivity of this reduction can be influenced by the existing stereocenter at C2. This phenomenon, known as substrate-controlled diastereoselectivity, can be predicted by models such as Cram's rule, the Felkin-Anh model, or the chelation-controlled model, depending on the nature of the reducing agent and the reaction conditions. The use of chiral reducing agents can further enhance the stereochemical control, a process known as reagent-controlled diastereoselectivity.
| Reaction Type | Stereochemical Outcome at C2 | Diastereoselectivity at C3 | Influencing Factors |
|---|---|---|---|
| Sₙ2 at α-carbon | Inversion | Not applicable | Nature of leaving group and nucleophile |
| Enolate alkylation | Racemization or stereoselection | Not applicable | Chiral auxiliaries, catalysts, or reagents |
| Ketone reduction | Retention | Diastereoselective | Steric hindrance, chelation, chiral reducing agents |
Tautomeric Equilibria and Conformational Dynamics of this compound and its Analogs
2-Amino-3-oxobutanoic acid can exist in several tautomeric forms in solution. The most significant of these is the keto-enol tautomerism involving the β-keto acid functionality. The keto form is generally the more stable tautomer; however, the enol form can be stabilized by factors such as intramolecular hydrogen bonding and conjugation. The equilibrium between the keto and enol forms is crucial as it dictates the reactivity of the α-carbon. nih.gov
In addition to keto-enol tautomerism, as an amino acid, it can exist as a zwitterion, where the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻). In the solid state and at physiological pH, the zwitterionic form is predominant. The hydrochloride salt, however, will have a protonated amino group and a neutral carboxylic acid group.
| Tautomeric/Conformational Feature | Description | Influencing Factors |
|---|---|---|
| Keto-Enol Tautomerism | Equilibrium between the ketone and enol forms. | Solvent polarity, pH, intramolecular hydrogen bonding. |
| Zwitterionic Form | Presence of both a positive and negative charge in the molecule. | pH of the solution. |
| Conformational Isomers (Rotamers) | Different spatial arrangements of atoms due to rotation around single bonds. | Steric hindrance, electrostatic interactions, hydrogen bonding. |
Radical Reactions and Their Mechanisms
The involvement of α-amino acids in radical reactions is a growing area of interest in synthetic organic chemistry. For 2-amino-3-oxobutanoic acid, radical reactions can be initiated at several positions, leading to a variety of transformations.
One of the most common pathways for radical formation in α-amino acids involves the abstraction of the hydrogen atom from the α-carbon. This generates a resonance-stabilized α-aminoalkyl radical. This radical can then undergo a variety of reactions, including addition to unsaturated systems and coupling with other radicals. The generation of these radicals can be achieved using various methods, including photoredox catalysis, which offers a mild and efficient way to initiate radical processes.
The presence of the keto group in 2-amino-3-oxobutanoic acid can also influence its radical chemistry. For instance, radical addition to the carbonyl group is a possible transformation. Furthermore, the acetyl group may undergo radical reactions, although this is generally less favorable than reactions at the α-carbon.
The mechanisms of these radical reactions typically involve three key stages:
Initiation: The formation of the initial radical species, often through the use of a radical initiator or via photoredox catalysis.
Propagation: A series of chain reactions where the initial radical reacts with a neutral molecule to generate a new radical, which continues the chain.
Termination: The combination of two radical species to form a stable, non-radical product, thus ending the chain reaction.
The application of radical reactions to molecules like 2-amino-3-oxobutanoic acid opens up new avenues for the synthesis of complex and novel amino acid derivatives.
| Radical Reaction Type | Description | Potential Products |
|---|---|---|
| α-C-H Functionalization | Abstraction of the α-hydrogen followed by reaction with a radical trap. | α-Substituted amino acid derivatives. |
| Radical Addition to Ketone | Addition of a radical species to the carbonyl carbon. | Tertiary alcohol derivatives. |
| Decarboxylation | Radical-mediated loss of CO₂ from the carboxylic acid. | Amine derivatives. |
Advanced Analytical and Spectroscopic Characterization of 2 Amino 3 Oxobutanoicacidhydrochloride
Chromatographic Separation and Quantification Methodologies
Chromatography is the cornerstone for the isolation and quantification of 2-Amino-3-oxobutanoic acid hydrochloride from complex biological matrices. The inherent polarity and potential instability of this α-amino-β-keto acid require specialized approaches to achieve accurate and reproducible results.
High-Performance Liquid Chromatography (HPLC) Applications for 2-Amino-3-oxobutanoic acid hydrochloride
High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of amino acids. For 2-Amino-3-oxobutanoic acid hydrochloride, which lacks a strong native chromophore, derivatization is a common strategy to enhance detection by UV-Vis or fluorescence detectors. chromatographyonline.comnih.gov Reversed-phase HPLC is frequently employed, where the polar amino acid is separated on a non-polar stationary phase.
Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (MPA), forms highly fluorescent isoindole derivatives. chromatographyonline.comnih.gov This not only improves sensitivity but also increases the hydrophobicity of the analyte, leading to better retention and separation on C18 columns. chromatographyonline.com The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov
Post-column derivatization is an alternative approach where the amino acid is separated in its native form and then mixed with a reagent, such as ninhydrin, before detection. biochrom.co.ukpickeringlabs.com This method is known for its robustness and reproducibility. pickeringlabs.compickeringlabs.com
Table 1: Exemplary HPLC Parameters for Amino Acid Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-phase C18, 5 µm | Separation based on hydrophobicity. |
| Mobile Phase A | Aqueous buffer (e.g., potassium dihydrogen phosphate) | Controls pH and ionic strength. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute analytes. |
| Detection | Fluorescence (Ex/Em specific to derivative) | Provides high sensitivity and selectivity. |
| Derivatization | Pre-column with OPA/MPA | Enhances detectability and chromatographic retention. |
Gas Chromatography (GC) Techniques, Including Derivatization Strategies
Gas Chromatography (GC) offers high resolution but is generally unsuitable for the direct analysis of non-volatile and thermally labile compounds like amino acids. thermofisher.comsigmaaldrich.com Therefore, derivatization is mandatory to convert 2-Amino-3-oxobutanoic acid hydrochloride into a volatile and thermally stable derivative. thermofisher.comsigmaaldrich.com
Common derivatization strategies include silylation and alkylation. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces active hydrogens on the amino and carboxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. thermofisher.comsigmaaldrich.com TBDMS derivatives are often preferred due to their increased stability towards moisture compared to TMS derivatives. sigmaaldrich.com
Alkylation, for instance using methyl chloroformate (MCF), is another effective method. nih.govresearchgate.net This reaction derivatizes both amino and carboxylic acid functional groups. nih.gov The resulting derivatives are volatile and can be readily analyzed by GC, often coupled with mass spectrometry (GC-MS) for definitive identification based on their characteristic fragmentation patterns. sigmaaldrich.commdpi.com
Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids
| Reagent | Abbreviation | Derivative Formed | Key Advantage |
|---|---|---|---|
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | TMS | Forms volatile by-products. thermofisher.com |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | TBDMS | Derivatives are more stable and less moisture-sensitive. sigmaaldrich.com |
| Methyl chloroformate | MCF | Alkylated | Rapid reaction under aqueous conditions. researchgate.net |
Ion Exchange Chromatography and Related Separation Principles
Ion Exchange Chromatography (IEC) is a classical and highly reliable method for amino acid analysis. biochrom.co.uk193.16.218ijpjournal.com The separation is based on the reversible interaction between the charged amino acid and the charged stationary phase. youtube.com For the analysis of 2-Amino-3-oxobutanoic acid, which is an amino acid, a cation-exchange column is typically used. biochrom.co.uk
The amino acids are loaded onto the column at a low pH, where they carry a net positive charge and bind to the negatively charged resin. biochrom.co.uk They are then eluted by increasing the pH and/or the ionic strength of the mobile phase (eluent), which is typically a sodium or lithium citrate (B86180) buffer system. 193.16.218 The change in pH alters the net charge of the amino acids, causing them to be released from the resin at different rates. pickeringlabs.com Temperature gradients can also be employed to improve separation. 193.16.218 Detection is commonly achieved by post-column derivatization with ninhydrin, which reacts with primary and secondary amines to form a colored compound detectable at 570 nm (and 440 nm for proline). biochrom.co.uk
Chiral Separation Techniques for Enantiomeric Analysis
Distinguishing between the enantiomers (D- and L-forms) of 2-Amino-3-oxobutanoic acid is critical, as they can have different biological activities. chromatographyonline.com Chiral separation can be achieved by HPLC using a chiral stationary phase (CSP) or a chiral mobile phase additive.
CSPs based on macrocyclic glycopeptides, such as teicoplanin, are particularly effective for the direct separation of underivatized amino acid enantiomers. sigmaaldrich.comchromatographytoday.com These columns operate under reversed-phase or polar organic modes and separate enantiomers based on differential interactions (e.g., hydrogen bonding, ionic interactions) with the chiral selector. sigmaaldrich.com Crown-ether based CSPs are also well-suited for resolving D- and L-amino acid enantiomers. chromatographyonline.com
Another approach is ligand exchange chromatography, where a chiral ligand (e.g., an L-amino acid like proline) and a metal ion (e.g., Cu²⁺) are added to the mobile phase. nih.gov This forms transient diastereomeric metal complexes with the amino acid enantiomers, which can then be separated on a standard reversed-phase or ion-exchange column. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns packed with sub-2 µm particles, allowing for significantly faster separations and higher resolution compared to conventional HPLC. lcms.cznih.gov For the analysis of 2-Amino-3-oxobutanoic acid, UHPLC methods can drastically reduce analysis times, often from over 20 minutes to just a few minutes, while maintaining or even improving sensitivity. lcms.cznih.gov
These rapid analyses are particularly beneficial for high-throughput screening. UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS), which provides high selectivity and sensitivity without the need for derivatization, by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. researchgate.netresearchgate.net This approach allows for the direct and rapid quantification of 2-Amino-3-oxobutanoic acid in complex biological samples. nih.gov
Spectroscopic Elucidation of Molecular Structure and Electronic States
While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive identification and structural elucidation of 2-Amino-3-oxobutanoic acid hydrochloride.
Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of the compound. When coupled with chromatographic techniques like HPLC or GC, it provides a high degree of certainty in identification. For 2-Amino-3-oxobutanoic acid (molecular weight: 117.10 g/mol ), electrospray ionization (ESI) is commonly used in LC-MS, typically showing a protonated molecule [M+H]⁺ at m/z 118. nih.gov Tandem MS (MS/MS) experiments can be performed to fragment this ion, yielding a characteristic pattern that serves as a structural fingerprint. regionh.dk
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would show distinct signals for the methyl protons (CH₃), the alpha-proton (α-CH), and the amine protons (NH₂). The chemical shifts and coupling patterns of these protons provide connectivity information.
¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon of the ketone, the carboxyl carbon, the alpha-carbon, and the methyl carbon, confirming the carbon skeleton of the molecule. np-mrd.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-Amino-3-oxobutanoic acid hydrochloride would exhibit characteristic absorption bands for the N-H stretches of the ammonium (B1175870) group, C=O stretches for both the ketone and the carboxylic acid, and O-H stretch of the carboxylic acid. researchgate.net
Table 3: Predicted Spectroscopic Data for 2-Amino-3-oxobutanoic acid
| Technique | Feature | Expected Observation |
|---|---|---|
| Mass Spectrometry (ESI+) | Protonated Molecule | [M+H]⁺ at m/z 118 |
| ¹H NMR | Chemical Shifts (ppm) | Signals corresponding to -CH₃, -CH(NH₂)-, -COOH protons. |
| ¹³C NMR | Chemical Shifts (ppm) | Signals for C=O (ketone), C=O (acid), Cα, Cβ. np-mrd.org |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Stretches for N-H, C=O (ketone), C=O (acid), O-H. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2-amino-3-oxobutanoic acid hydrochloride, offering precise insights into the chemical environments of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: In a proton NMR spectrum, the different protons of 2-amino-3-oxobutanoic acid hydrochloride would produce distinct signals. The methyl (CH₃) protons, being adjacent to the electron-withdrawing ketone group, are expected to resonate as a singlet at a downfield position. The alpha-proton (α-H), which is attached to the carbon bearing the amino and carboxyl functionalities, would also likely appear as a singlet, shifted even further downfield due to the cumulative electron-withdrawing effects of these neighboring groups. The labile protons of the carboxylic acid (-COOH) and the ammonium group (-NH₃⁺) would typically present as broad signals, with their exact chemical shifts being sensitive to factors such as solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon backbone of the molecule. The carbon of the ketone's carbonyl group is anticipated to have the most downfield chemical shift, followed by the carboxylic acid's carbonyl carbon. The alpha-carbon (α-C), directly bonded to the nitrogen atom, would be the next most deshielded carbon, while the methyl (CH₃) carbon would be found at the most upfield position in the spectrum.
Although experimental NMR data for the hydrochloride salt is not widely documented, predicted data for the closely related L-2-amino-3-oxobutanoic acid in a D₂O solvent offers a valuable approximation of the expected chemical shifts. np-mrd.org
Predicted NMR Data for L-2-amino-3-oxobutanoic acid
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (COOH) | - | 171.98 |
| C2 (α-C) | 4.39 (s) | 60.89 |
| C3 (C=O) | - | 205.31 |
| C4 (CH₃) | 2.38 (s) | 27.53 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (e.g., ESI-MS, GC-MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and to study the fragmentation behavior of 2-amino-3-oxobutanoic acid hydrochloride. Electrospray ionization (ESI) is a particularly suitable soft ionization method for this polar compound.
In ESI-MS analysis, the molecule is typically observed as its protonated form, [M+H]⁺, where 'M' represents the free base, 2-amino-3-oxobutanoic acid. This results in a molecular ion peak that corresponds to the exact mass of the free amino acid.
Further analysis using tandem mass spectrometry (MS/MS) on the protonated molecular ion reveals fragmentation patterns that are characteristic of α-amino acids. nih.gov Common fragmentation pathways involve the neutral loss of small molecules like water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.gov
Expected Fragmentation Pathways:
[M+H]⁺ → [M+H - H₂O]⁺: This corresponds to the loss of a water molecule, likely from the carboxylic acid group.
[M+H]⁺ → [M+H - CO]⁺: Decarbonylation is a frequent fragmentation pathway for molecules containing carbonyl groups.
[M+H]⁺ → [M+H - NH₃]⁺: This fragmentation results from the loss of ammonia from the amino group.
Sequential Losses: More complex fragmentation can occur through a series of consecutive losses, such as the combined loss of water and carbon monoxide.
Predicted Mass Spectrometry Data for L-2-amino-3-oxobutanoic acid
| Ion Type | Predicted m/z | Possible Fragmentation |
|---|---|---|
| [M+H]⁺ | 118.0504 | Protonated molecular ion |
| [M+H - H₂O]⁺ | 100.0398 | Loss of water |
| [M+H - CO]⁺ | 90.0555 | Loss of carbon monoxide |
| [M+H - NH₃]⁺ | 101.0242 | Loss of ammonia |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is employed to identify the functional groups within 2-amino-3-oxobutanoic acid hydrochloride by examining their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum is expected to display prominent absorption bands corresponding to the various functional groups. As a hydrochloride salt, the amino group will be in its protonated ammonium form (-NH₃⁺), and the carboxylic acid will be in its undissociated form (-COOH).
-NH₃⁺ Stretching: Broad and strong absorptions are anticipated in the 3000-2500 cm⁻¹ range, arising from the symmetric and asymmetric stretching of the ammonium group.
C=O Stretching (Carboxylic Acid): A strong and sharp absorption band is typically observed around 1730-1700 cm⁻¹. libretexts.org
C=O Stretching (Ketone): Another strong band is expected around 1715 cm⁻¹. libretexts.org It is possible for the two carbonyl stretches to overlap.
N-H Bending: A band of medium to strong intensity is expected in the 1600-1500 cm⁻¹ region.
C-O Stretching and O-H Bending (Carboxylic Acid): These vibrations contribute to a series of bands in the 1400-1200 cm⁻¹ range. libretexts.org
Raman Spectroscopy: Raman spectroscopy offers complementary data to IR spectroscopy. While carbonyl stretches are also active in Raman, non-polar bonds often produce strong signals. This technique is especially valuable for analyzing molecular structures in aqueous solutions. The C-C skeletal vibrations would also be detectable in the Raman spectrum. nih.gov
Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| -NH₃⁺ | Stretching | 3000 - 2500 (broad) | IR |
| -COOH | C=O Stretch | 1730 - 1700 | IR, Raman |
| Ketone | C=O Stretch | ~1715 | IR, Raman |
| -NH₃⁺ | N-H Bend | 1600 - 1500 | IR |
| -COOH | O-H Bend | 1440 - 1395 | IR |
| -COOH | C-O Stretch | 1320 - 1210 | IR |
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, which helps in the identification of chromophores. In 2-amino-3-oxobutanoic acid hydrochloride, the primary chromophores are the carbonyl groups of the ketone and the carboxylic acid.
The ketone's carbonyl group is expected to exhibit a weak n → π* transition, with an absorption maximum typically appearing in the UV region between 270-300 nm. The carboxylic acid's carbonyl group also has an n → π* transition in a similar region, though often at a shorter wavelength. The more intense π → π* transitions for both carbonyl groups would occur at much shorter wavelengths, likely below 200 nm. The presence of the amino group, in its protonated ammonium form, is not expected to contribute significantly to absorption in the conventional UV-Vis range.
The solvent environment can influence the position and intensity of these absorption maxima. In polar, protic solvents, the n → π* transition of the ketone may undergo a blue shift (a hypsochromic shift).
Expected UV-Vis Absorption
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|---|---|
| Ketone (C=O) | n → π | 270 - 300 |
| Carboxylic Acid (C=O) | n → π | 200 - 210 |
Theoretical and Computational Chemistry Investigations of 2 Amino 3 Oxobutanoicacidhydrochloride
Quantum Chemical Studies on Electronic Structure and Energetics
Quantum chemical methods are fundamental to exploring the intrinsic properties of a molecule, governed by its electron distribution. These studies can predict molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying amino acids. mdpi.com DFT calculations are employed to determine the ground state properties of molecules by optimizing their geometry to the lowest energy state. researchgate.net Methods like the B3LYP hybrid functional combined with basis sets such as 6-31G(d,p) are commonly used to model amino acids in both vacuum and aqueous environments. mdpi.comsciforum.net
These calculations yield crucial parameters that describe the molecule's stability and reactivity. nih.gov Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov Furthermore, DFT can compute various thermodynamic properties, such as zero-point vibrational energy, enthalpy, and Gibbs free energy, which are vital for understanding the molecule's behavior under different conditions. mdpi.comsciforum.net Analysis of the molecular electrostatic potential (MEP) helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net
Table 1: Representative Ground State Properties Calculable via DFT for Amino Acids
| Calculated Property | Significance | Example Method |
|---|---|---|
| Optimized Molecular Geometry | Provides bond lengths and angles of the most stable conformation. | B3LYP/6-31G(d,p) |
| HOMO Energy | Indicates the ability to donate an electron. | Conceptual DFT |
| LUMO Energy | Indicates the ability to accept an electron. | Conceptual DFT |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. nih.gov | Conceptual DFT |
| Dipole Moment | Measures the overall polarity of the molecule. | B3LYP/6-31G* |
| Gibbs Free Energy (G) | Determines the spontaneity of reactions. mdpi.com | DFT Thermodynamics |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. researchgate.net | DFT Analysis |
Beyond DFT, other quantum mechanical methods are available for electronic structure calculations, primarily categorized as ab initio and semi-empirical.
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental parameters. dtic.mil These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, solve the Schrödinger equation and can achieve very high accuracy, especially with large basis sets. dtic.millatrobe.edu.au However, their high computational demand often limits their application to smaller molecules. dtic.mil
Semi-empirical methods, in contrast, use a simpler formulation of the Hartree-Fock equations and incorporate empirical parameters derived from experimental data to simplify calculations. numberanalytics.comwustl.edu Methods like AM1 (Austin Model 1), PM3 (Parametric Method 3), and MNDO (Modified Neglect of Diatomic Overlap) are computationally much faster than ab initio or DFT methods, allowing for the study of very large molecular systems. numberanalytics.com The trade-off for this speed is generally a reduction in accuracy compared to more rigorous methods. dtic.milnumberanalytics.com
Table 2: Comparison of Quantum Chemical Calculation Methods
| Method Type | Principle | Advantages | Disadvantages | Common Examples |
|---|---|---|---|---|
| Ab Initio | Based solely on quantum mechanics and physical constants. dtic.mil | High accuracy and consistency. dtic.mil | Extremely computer-intensive. dtic.mil | Hartree-Fock, CCSD(T) |
| Density Functional Theory (DFT) | Calculates properties based on electron density. mdpi.com | Good balance of accuracy and computational cost. mdpi.com | Accuracy depends on the chosen functional. | B3LYP, M06-2X |
| Semi-empirical | Uses approximations and parameters from experimental data. wustl.edu | Very fast, suitable for large systems. numberanalytics.com | Less accurate than ab initio and DFT. numberanalytics.com | AM1, PM3, MNDO |
Molecular Modeling and Simulation of Reactive Intermediates and Transition States
Understanding a chemical reaction requires characterizing not only the reactants and products but also the short-lived, high-energy species that connect them: transition states and reactive intermediates. Computational modeling is an indispensable tool for this purpose. For 2-amino-3-oxobutanoic acid, a biologically significant reactive intermediate has been identified and studied.
In the metabolic degradation of threonine, 2-amino-3-oxobutanoic acid is converted to glycine (B1666218) and acetyl-CoA by the enzyme 2-amino-3-ketobutyrate CoA ligase (KBL). nih.gov This enzyme is dependent on the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP). Structural biology studies have successfully determined the three-dimensional structure of the E. coli KBL enzyme while it is complexed with a key reactive intermediate: the external aldimine formed between the PLP cofactor and the substrate, 2-amino-3-ketobutyrate. nih.gov This Schiff base intermediate was observed in the electron density maps from X-ray crystallography, providing a detailed snapshot of the enzyme's active site during catalysis. nih.gov
Computational modeling of such enzyme-substrate complexes allows researchers to propose and test detailed reaction mechanisms. By simulating the interactions between the intermediate and the surrounding amino acid residues in the active site, one can understand the substrate specificity and the catalytic steps involved in the enzymatic reaction. nih.gov
Computational Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, MS)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating parameters like vibrational frequencies (IR), chemical shifts (NMR), and fragmentation patterns (MS), theoretical models can aid in the structural elucidation and characterization of molecules like 2-amino-3-oxobutanoic acid hydrochloride.
For instance, DFT calculations are widely used to predict infrared (IR) spectra. researchgate.net By performing a frequency calculation on the optimized geometry of a molecule, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical frequencies often require scaling to correct for approximations in the computational method and to achieve better agreement with experimental spectra. researchgate.net A powerful technique used in conjunction with these calculations is the Potential Energy Distribution (PED) analysis, which assigns each calculated vibrational frequency to specific internal motions of the molecule, such as the stretching, bending, or torsion of particular bonds. researchgate.net This detailed assignment is crucial for accurately interpreting experimental IR spectra. researchgate.net
In a study on a similar amino acid, L-lysine, DFT calculations at the B3LYP/6-311++G(d,p) level were used to compute the IR spectrum, and PED analysis helped assign the characteristic vibrational modes of the amino and carboxylic acid groups. researchgate.net
Table 3: Example of Calculated vs. Experimental IR Frequencies for Relevant Functional Groups in Amino Acids
| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| N-H Asymmetric Stretch | -NH₂ | ~3460 | 3300-3500 |
| N-H Symmetric Stretch | -NH₂ | ~3376 | 3300-3500 |
| C=O Stretch | -COOH | ~1750-1800 | 1700-1760 |
| N-H Bending (Scissoring) | -NH₂ | ~1620 | 1590-1650 |
Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (e.g., 0.961) for better comparison. researchgate.net
Proton Transfer Processes and Isotope Effects in Analogous Systems
Proton transfer is a fundamental process in chemistry and biology, and it is central to the function of amino acids. Computational studies can model the potential energy surfaces of proton transfer reactions, helping to determine activation barriers and reaction pathways. An important experimental and theoretical tool for studying these mechanisms is the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). nih.gov
Studies on proton-coupled electron transfer (PCET) reactions, which are vital in many biological processes, have shown that KIEs can be exceptionally large, indicating that the proton's quantum mechanical nature plays a significant role. nih.gov
More directly related to amino acids, recent research has investigated the nitrogen kinetic isotope effects (ε) during the thermal degradation of 18 different amino acids. nih.gov This work demonstrated that the magnitude of the isotope effect is highly dependent on the specific degradation pathway. For example, pathways involving simultaneous deamination and decarboxylation were found to have significant and temperature-dependent ε values. nih.gov By measuring these effects, researchers can gain insight into the reaction mechanisms of amino acid degradation. nih.gov Computational modeling of these processes can help rationalize the observed isotope effects by analyzing the transition states for C-N bond cleavage.
Table 4: Representative Nitrogen Kinetic Isotope Effects (ε) for Degradation of Selected Amino Acids at 240 °C
| Amino Acid | Isotope Effect (ε) in ‰ |
|---|---|
| Proline | 8.21 |
| Aspartic Acid | 6.41 |
| Alanine | 4.01 |
| Valine | 3.78 |
| Glycine | 3.50 |
Data extracted from a study on nitrogen isotope effects during amino acid combustion, illustrating the variability of KIEs based on molecular structure and reaction pathway. nih.gov
Compound Index
Biochemical Roles and Enzymatic Interconversions of 2 Amino 3 Oxobutanoicacidhydrochloride
Enzymatic Pathways Involving 2-Amino-3-oxobutanoic acid or its Analogs
2-Amino-3-oxobutanoic acid is primarily involved in the metabolic pathways concerning the breakdown of amino acids, particularly threonine and glycine (B1666218). umaryland.edu It is an inherently unstable molecule in aqueous solutions, where it can spontaneously decompose to aminoacetone. umaryland.eduebi.ac.uk This instability necessitates its efficient enzymatic conversion within the cell, often through multi-enzyme complexes that channel the substrate from one active site to the next. ebi.ac.ukresearchgate.net
The central enzyme in the metabolism of 2-amino-3-oxobutanoic acid is 2-amino-3-ketobutyrate coenzyme A ligase (KBL), which is also known as glycine C-acetyltransferase (GCAT). ontosight.aiebi.ac.uk This mitochondrial enzyme is dependent on the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP) and plays a pivotal role in the second step of the primary threonine degradation pathway. acs.orgnih.govontosight.ai
KBL acts in concert with L-threonine dehydrogenase. The process begins with L-threonine dehydrogenase oxidizing L-threonine to produce 2-amino-3-ketobutyrate. ebi.ac.uklibretexts.org Subsequently, KBL catalyzes the reaction of 2-amino-3-ketobutyrate with coenzyme A (CoA) to yield glycine and acetyl-CoA. acs.orgnih.govdrugbank.com This two-step enzymatic sequence effectively channels the unstable 2-amino-3-ketobutyrate intermediate to prevent its spontaneous decarboxylation. ebi.ac.uk Other enzymes, such as delta-aminolevulinate synthase, have also been noted to catalyze the interconversion between glycine and 2-amino-3-oxobutanoic acid. umaryland.edu
| Enzyme Name | EC Number | Function | Cofactor |
|---|---|---|---|
| 2-Amino-3-ketobutyrate CoA Ligase (KBL) / Glycine C-acetyltransferase (GCAT) | 2.3.1.29 | Catalyzes the conversion of 2-amino-3-ketobutyrate and CoA to glycine and acetyl-CoA. acs.orgnih.govebi.ac.uk | Pyridoxal phosphate (PLP). ebi.ac.ukebi.ac.uk |
| L-Threonine Dehydrogenase | 1.1.1.103 | Catalyzes the oxidation of L-threonine to 2-amino-3-ketobutyrate. ebi.ac.uklibretexts.org | NAD+. libretexts.org |
| Delta-aminolevulinate synthase | 2.3.1.37 | Catalyzes the interconversion between glycine and 2-amino-3-oxobutanoic acid. umaryland.edu | Pyridoxal phosphate (PLP) |
L-Threonine + NAD+ ↔ 2-Amino-3-ketobutyrate + NADH (catalyzed by L-threonine dehydrogenase). libretexts.org
2-Amino-3-ketobutyrate + CoASH ↔ Glycine + Acetyl-CoA (catalyzed by 2-amino-3-ketobutyrate CoA ligase). libretexts.org
The net result of this pathway is the degradation of threonine into simpler molecules that can enter central metabolic pathways. libretexts.orgnih.gov Glycine can be further metabolized, and acetyl-CoA can enter the citric acid cycle for energy production or be used in biosynthetic processes. ontosight.ai This pathway is distinct from an alternative threonine degradation route where the enzyme threonine dehydratase converts threonine directly to α-ketobutyrate and ammonia (B1221849). libretexts.orgwikipedia.org
Research has shown that the enzymatic pathway that degrades threonine is reversible. In vitro experiments using purified L-threonine dehydrogenase and 2-amino-3-ketobutyrate CoA lyase from Escherichia coli demonstrated that these enzymes could work in concert to synthesize L-threonine from glycine, acetyl-CoA, and NADH. nih.gov This indicates that the coupled reactions can facilitate the interconversion of these two amino acids, depending on the metabolic needs of the cell. nih.gov
This reversibility was also demonstrated in vivo. An engineered strain of E. coli that could not synthesize glycine or threonine was able to grow when provided a plasmid containing the genes for both enzymes, confirming that the pathway could operate biosynthetically to produce threonine from glycine. nih.gov
Metabolic Fates and Biochemical Interconversions of Related α-Keto Acids
The metabolism of 2-amino-3-oxobutanoic acid is closely linked to that of other α-keto acids, which are key intermediates in the breakdown and synthesis of amino acids.
α-Ketobutyrate: This α-keto acid is a structural analog and is produced from the degradation of threonine (via threonine dehydratase), as well as from methionine and homocysteine. wikipedia.org Unlike 2-amino-3-oxobutanoic acid which leads to glycine and acetyl-CoA, α-ketobutyrate is metabolized in the mitochondria to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex. wikipedia.org Propionyl-CoA is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle. wikipedia.org
Pyruvate (B1213749): Due to its structural similarity to pyruvate, α-ketobutyrate (also known as 2-oxobutanoate) can act as a competitive inhibitor for enzymes that use pyruvate as a substrate, such as the pyruvate dehydrogenase complex. mdpi.com
Branched-Chain α-Keto Acids (BCKAs): The catabolism of branched-chain amino acids (leucine, isoleucine, and valine) proceeds through their respective α-keto acids. nih.gov These are interconverted with their corresponding amino acids by branched-chain amino acid transaminases. A mitochondrial dehydrogenase complex then catalyzes their irreversible degradation. nih.govhmdb.ca
| α-Keto Acid | Precursor Amino Acid(s) | Key Enzyme(s) in its Metabolism | Metabolic Product(s) |
|---|---|---|---|
| 2-Amino-3-oxobutanoate | L-Threonine | 2-Amino-3-ketobutyrate CoA Ligase | Glycine, Acetyl-CoA |
| α-Ketobutyrate | Threonine, Methionine, Homocysteine | Branched-chain alpha-keto acid dehydrogenase complex | Propionyl-CoA → Succinyl-CoA |
| α-Ketoisocaproate | Leucine | Branched-chain amino acid transaminase, BCKA dehydrogenase complex | Acetoacetate, Acetyl-CoA |
| α-Keto-β-methylvalerate | Isoleucine | Branched-chain amino acid transaminase, BCKA dehydrogenase complex | Acetyl-CoA, Propionyl-CoA |
| α-Ketoisovalerate | Valine | Branched-chain amino acid transaminase, BCKA dehydrogenase complex | Propionyl-CoA |
In Vitro Studies of Biochemical Transformations and Pathway Modulation
In vitro studies have been fundamental to understanding the enzymatic transformations of 2-amino-3-oxobutanoic acid. The use of purified enzymes has confirmed the reversibility of the threonine degradation pathway. nih.gov When homogeneous preparations of L-threonine dehydrogenase and 2-amino-3-ketobutyrate CoA lyase from E. coli were incubated with glycine, acetyl-CoA, and NADH, a corresponding formation of threonine was observed, confirming that the pathway can run in the anabolic direction. nih.gov
These in vitro findings were substantiated by in vivo pathway modulation in engineered E. coli strains. By introducing the plasmid pDR121, which carries the genes for both threonine dehydrogenase (tdh) and KBL (kbl), into a strain deficient in both threonine and glycine synthesis, researchers demonstrated that the cells gained the ability to interconvert these amino acids, allowing for growth when only one was supplied. nih.gov
Substrate Specificity and Enzyme Kinetics for Related Compounds
The efficiency and directionality of metabolic pathways are governed by the substrate specificity and kinetic properties of their constituent enzymes.
2-Amino-3-ketobutyrate CoA Ligase (KBL): The three-dimensional structure of E. coli KBL has been elucidated, revealing how the active site accommodates its specific substrate. acs.orgnih.gov Interactions between the PLP-substrate intermediate and amino acid side chains within the active site are responsible for the high specificity for 2-amino-3-ketobutyrate. acs.orgnih.gov Kinetic studies of the purified E. coli enzyme have shown that the catalytic rate (kcat) for the catabolic reaction (cleavage of 2-amino-3-ketobutyrate) is significantly higher than for the anabolic reaction (synthesis of 2-amino-3-ketobutyrate). nih.gov This suggests that while the pathway is reversible, it is kinetically biased towards threonine degradation. nih.gov
| Reaction Direction (E. coli KBL) | Relative Catalytic Rate (kcat) |
|---|---|
| Catabolic (Cleavage of 2-amino-3-ketobutyrate) | ~50-fold higher |
| Anabolic (Formation of 2-amino-3-ketobutyrate) | Baseline |
Data derived from the finding that kcat values favor cleavage over formation by a factor of 50. nih.gov
The specificity of an enzyme for one substrate over another is a critical feature of metabolic regulation. This selectivity is often quantified by comparing the specificity constant (kcat/KM) for different potential substrates. mdpi.com For enzymes like transaminases, which catalyze reactions between an amino acid and a keto acid, understanding their selectivity for their primary substrates versus other similar metabolites present in the cell is crucial for comprehending metabolic flux. mdpi.com
Applications and Potential in Organic Synthesis and Chemical Biology
2-Amino-3-oxobutanoicacidhydrochloride as a Key Building Block in Organic Synthesis
2-Amino-3-oxobutanoic acid hydrochloride is recognized as a key building block due to the reactivity of its constituent functional groups. umaryland.edu The hydrochloride salt is a stable, solid form, convenient for storage and handling, which can be readily converted to the free amino acid for synthetic applications. The molecule's utility stems from its trifunctional nature, allowing for selective reactions to build diverse chemical scaffolds.
The primary amine can act as a nucleophile or be protected and carried through multi-step syntheses. The carboxylic acid can be activated for amide bond formation or esterification. The ketone provides a site for nucleophilic addition, condensation reactions, or reduction to introduce further complexity. This combination of functionalities in a single, small molecule makes it an efficient starting point for constructing more elaborate compounds.
Table 1: Potential Synthetic Transformations of 2-Amino-3-oxobutanoic acid
| Functional Group | Reaction Type | Potential Product Class |
| Amino Group (-NH₂) | N-Acylation / N-Alkylation | Amides, Secondary/Tertiary Amines |
| Amide Coupling (Peptide Synthesis) | Peptides, Peptidomimetics | |
| Reductive Amination | Substituted Amino Acids | |
| Carboxylic Acid (-COOH) | Esterification | Esters |
| Amide Coupling | Amides, Peptides | |
| Reduction | Amino Alcohols | |
| Ketone Group (C=O) | Reduction | Beta-hydroxy-alpha-amino acids |
| Nucleophilic Addition | Tertiary Alcohols | |
| Condensation Reactions | Heterocycles (e.g., imines, enamines) |
Role in the Construction of Complex Organic Molecules
The structural framework of 2-amino-3-oxobutanoic acid is a valuable component for assembling complex organic molecules. nih.gov While it is a non-proteinogenic amino acid, its fundamental structure is analogous to canonical amino acids used by nature to build intricate proteins and natural products. nih.govnp-mrd.org In chemical synthesis, it can be incorporated into peptide chains to create non-natural peptides or peptidomimetics with tailored properties. researchgate.net
Its role is particularly significant in the synthesis of heterocyclic compounds. The 1,3-relationship between the amine and ketone functionalities provides an ideal scaffold for intramolecular cyclization reactions, leading to the formation of various nitrogen-containing rings, which are prevalent in pharmaceuticals and bioactive natural products. Furthermore, its biological role as an intermediate in the biosynthesis of sphingolipids from serine and palmitoyl-CoA to form 3-dehydro-D-sphinganine highlights its capacity to serve as a foundational unit for complex lipid structures. ymdb.ca The strategic use of such building blocks is essential for the efficient and stereocontrolled synthesis of complex molecular targets. researchgate.net
Precursors for Specialized Organic Molecules with Advanced Functions
2-Amino-3-oxobutanoic acid serves as a precursor to specialized molecules with advanced biological and chemical functions. Its incorporation into peptides is a key strategy for developing novel therapeutics.
Antimicrobial Peptides (AMPs): There is significant interest in modifying peptides to enhance their antimicrobial activity. nih.gov By incorporating non-coded amino acids like 2-amino-3-oxobutanoic acid, novel AMPs can be designed. nih.gov The ketone functionality offers a unique site for conjugation or modification that is not present in the 20 canonical amino acids, potentially leading to peptides with improved stability against enzymatic degradation and enhanced ability to disrupt bacterial membranes. nih.govnih.gov
Peptidomimetics: Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as better stability and oral bioavailability. nih.gov As a non-canonical amino acid, 2-amino-3-oxobutanoic acid can be used to introduce conformational constraints or novel side-chain functionalities into a peptide backbone, altering its structure and function. researchgate.netnih.gov
Biocatalysis and Chemical Biology Probes: In chemical biology, enzymes are used as catalysts for precise chemical transformations. biorbic.compnnl.gov Derivatives of 2-amino-3-oxobutanoic acid could be designed as specific substrates or inhibitors for enzymes involved in amino acid metabolism, serving as investigational tools. The ketone group could also be functionalized with reporter tags (e.g., fluorophores) to create chemical probes for studying biological systems.
Design and Synthesis of Functionalized Derivatives for Investigational Purposes
The creation of functionalized derivatives of 2-amino-3-oxobutanoic acid is crucial for exploring its full potential in medicinal chemistry and chemical biology. This involves the strategic use of protecting groups to allow for the selective modification of one functional group while leaving the others intact. For example, to incorporate this amino acid into a peptide using standard solid-phase synthesis, both the amino and keto groups would typically require protection.
The design of a library of derivatives allows for systematic investigation into structure-activity relationships (SAR). For instance, reducing the ketone to a hydroxyl group would create a derivative of threonine, allowing researchers to probe the importance of the carbonyl for a specific biological interaction. Similarly, converting the ketone to various oximes or hydrazones could generate a series of compounds with different steric and electronic properties for screening in drug discovery programs. The synthesis of such derivatives is a key step in transforming a simple building block into a lead compound for new therapeutics or a specialized tool for scientific investigation.
Table 2: Common Protecting Groups for Amino Acid Synthesis
| Functional Group | Protecting Group Abbreviation | Full Name |
| Amino Group (-NH₂) | Boc | tert-Butyloxycarbonyl |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | |
| Cbz | Carboxybenzyl | |
| Carboxylic Acid (-COOH) | tBu | tert-Butyl ester |
| Bzl | Benzyl ester | |
| Me / Et | Methyl / Ethyl ester | |
| Ketone Group (C=O) | Ketal / Acetal formation (e.g., with ethylene glycol) |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-amino-3-oxobutanoic acid hydrochloride in a laboratory setting?
- Methodological Answer : The compound is typically synthesized via esterification of 2-amino-3-oxobutanoic acid followed by HCl salt formation. Key steps include controlling pH (<3) during acidification to prevent decomposition and using anhydrous solvents (e.g., ethanol) to minimize hydrolysis. Reaction progress can be monitored via TLC (silica gel, eluent: chloroform/methanol 9:1) . Post-synthesis, recrystallization from ethanol/ether mixtures improves purity (>95% by HPLC) .
Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?
- Methodological Answer : A combination of HPLC (C18 column, 0.03 M phosphate buffer:methanol 70:30, UV detection at 207 nm) and -NMR (DO, δ 2.1 ppm for methyl ketone, δ 4.3 ppm for α-proton) ensures accurate purity assessment. FT-IR (ν 1720 cm for ketone, 1630 cm for NH) confirms functional groups .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye irritation (GHS07 Category 2). Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Decomposition products (e.g., CO, NO) require fume hood use during reactions .
Advanced Research Questions
Q. How can experimental design address instability issues during kinetic studies of 2-amino-3-oxobutanoic acid hydrochloride?
- Methodological Answer : Instability under basic conditions necessitates pH-controlled environments (pH 4–6) with buffered solutions (e.g., acetate). Real-time monitoring via UV-Vis spectroscopy (λ = 250 nm) tracks degradation kinetics. For long-term studies, lyophilization preserves stability, with reconstitution in deoxygenated water to minimize oxidation .
Q. What strategies resolve contradictions between computational and experimental data on its tautomeric equilibrium?
- Methodological Answer : Discrepancies arise from solvent effects and protonation states. Hybrid QM/MM simulations (B3LYP/6-31G*) in explicit water models improve agreement with experimental -NMR data (δ 200–210 ppm for keto form dominance). Validate with variable-temperature NMR to quantify enol/keto ratios .
Q. How does this compound interact with biological macromolecules, and what assays are suitable for studying these interactions?
- Methodological Answer : Its ketone group acts as an electrophilic site in Schiff base formation with lysine residues. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (K). For enzymatic studies, pair with NADH-coupled assays to monitor redox activity (e.g., lactate dehydrogenase inhibition) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
